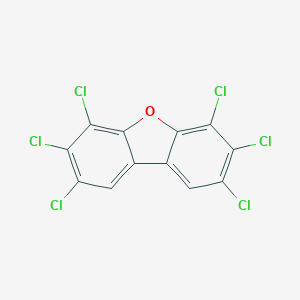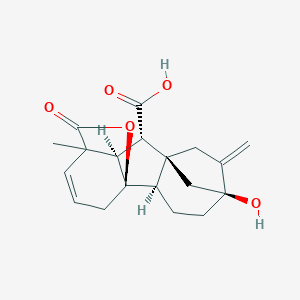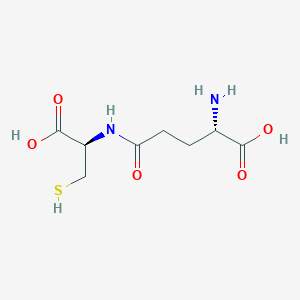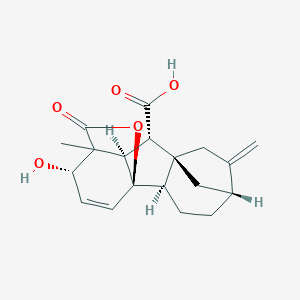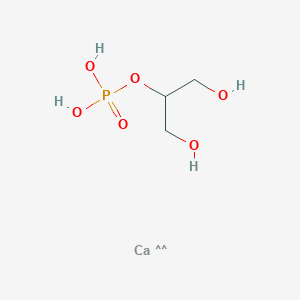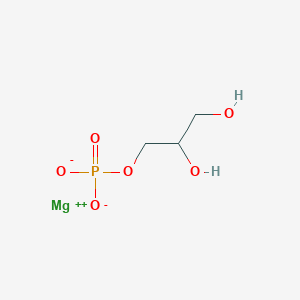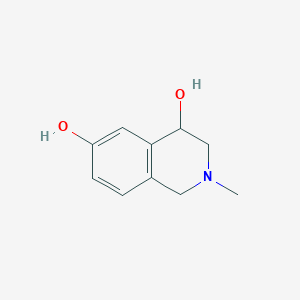
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
描述
“2-Methyl-1,2,3,4-tetrahydroisoquinoline” is a compound with the molecular formula C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,2,3,4-tetrahydroisoquinoline” involves a heterocyclic scaffold that is common in isoquinoline alkaloids . This structure is part of a large group of natural products and has been the focus of much attention due to its diverse biological activities .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 76.9±15.6 °C .科学研究应用
Moreover, some THIQs have been found to have neuroleptic-like properties, acting as dopamine (DA) receptors antagonists in rodents . They also have potential as N-methyl-D-aspartate (NMDA) receptor antagonists and as antagonists of the phencyclidine (PCP) site .
- Neuroprotective and Neurorestorative Actions : 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a methyl derivative of THIQs, possesses neuroprotective, free radical scavenging, anti-addictive, antidepressant, anticonvulsant, anxiolytic, and pro-cognitive properties .
- Opioid Involvement : Early studies on some THIQs suggested an opioid involvement in their actions .
- Dopamine (DA) Receptors Antagonists : Some THIQs have a neuroleptic-like profile attributable to their properties as dopamine (DA) receptors antagonists in rodents .
- N-methyl-D-aspartate (NMDA) Receptor Antagonists : Some THIQs have potential as N-methyl-D-aspartate (NMDA) receptor antagonists .
- Antagonists of the Phencyclidine (PCP) Site : Some THIQs act as antagonists of the phencyclidine (PCP) site .
未来方向
While specific future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol” are not mentioned in the available literature, the THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity, suggesting potential future research directions .
属性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNCQQCQUUCKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275444 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
CAS RN |
23824-24-0 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




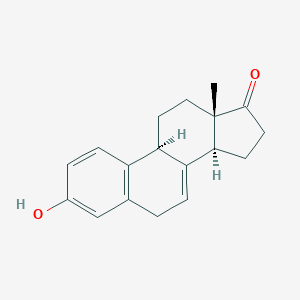
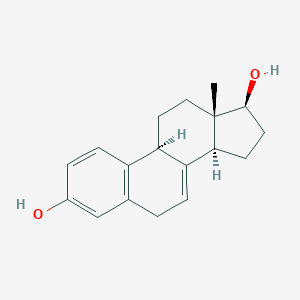
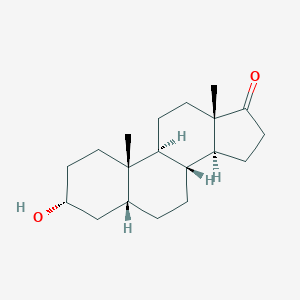

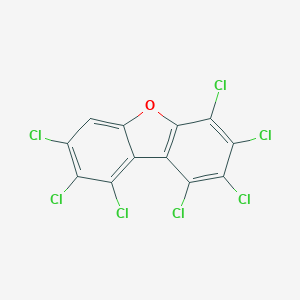
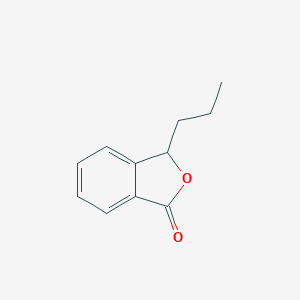
![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)
